

A Comparative Analysis of Enzymatic Activity: Deuteroferriheme vs. Mesocheme Reconstituted Enzymes

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Compound of Interest

Compound Name: *Deuteroferriheme*

Cat. No.: *B1228466*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic activity of proteins reconstituted with two common heme analogues: **deuteroferriheme** and mesoheme. By presenting key experimental data, detailed methodologies, and visual representations of molecular structures and workflows, this document serves as a valuable resource for researchers in biocatalysis, protein engineering, and drug development.

Introduction to Heme Reconstitution

Heme, an iron-containing porphyrin, is a vital prosthetic group for a vast array of enzymes involved in critical biological processes. The ability to replace the native protoporphyrin IX with synthetic analogues like **deuteroferriheme** and mesoheme offers a powerful tool to modulate and study enzyme function. These modifications, specifically at the 2 and 4 positions of the porphyrin ring, can significantly influence the electronic properties of the heme and, consequently, the catalytic activity of the reconstituted enzyme. **Deuteroferriheme** lacks the vinyl groups present in the native heme, while mesoheme possesses ethyl groups in their place. This subtle structural variance can lead to profound differences in enzymatic efficiency.

Quantitative Comparison of Enzymatic Activity

The following table summarizes the key kinetic parameters for horseradish peroxidase (HRP) reconstituted with **deuteroferriheme** and its comparison to the native enzyme. Data for a direct comparison with mesoheme-reconstituted HRP under identical conditions is not readily available in a single study; however, the provided data for **deuteroferriheme**-reconstituted HRP offers a quantitative insight into the impact of vinyl group removal.

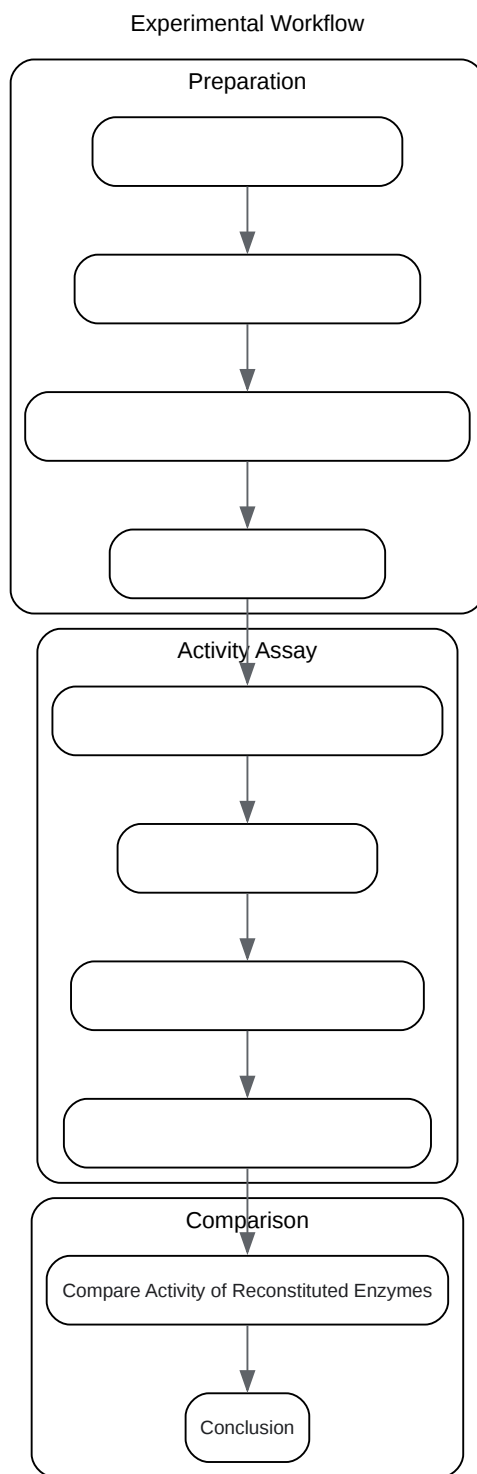
Enzyme	Heme Prosthetic Group	Substrate	kcat (s ⁻¹)	Km (mM)	Relative Activity (%)
Horseradish Peroxidase (HRP)	Native (Protoporphyrin IX)	o-dianisidine	-	-	100
Horseradish Peroxidase (HRP)	Deuteroferriheme	o-dianisidine	-	-	~25 ^[1]

Note: Specific kcat and Km values for the **deuteroferriheme**-reconstituted HRP with o-dianisidine were not provided in the reference. The data indicates a significant reduction in overall peroxidase activity.

Structural Differences and Their Impact on Catalysis

The primary structural difference between **deuteroferriheme** and mesoheme lies in the substituents at positions 2 and 4 of the porphyrin ring. Deuteroheme lacks the two vinyl groups of the native protoporphyrin IX, having hydrogens in their place. In contrast, mesoheme has these vinyl groups reduced to ethyl groups.

The electron-withdrawing nature of the vinyl groups in the native heme and the altered electronic landscape in **deuteroferriheme** and mesoheme directly affect the redox potential of the iron center. This, in turn, influences the formation and stability of key catalytic intermediates, such as Compound I and Compound II, in peroxidases. The reduction in activity observed with **deuteroferriheme**-reconstituted HRP suggests that the vinyl groups play a crucial role in maintaining the optimal electronic structure for efficient catalysis.



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References

- 1. Optimization and Enhancement of the Peroxidase-like Activity of Hemin in Aqueous Solutions of Sodium Dodecylsulfate - PMC [pmc.ncbi.nlm.nih.gov]
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